molecular formula C26H22O5 B4905361 ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy](phenyl)acetate

ethyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy](phenyl)acetate

Cat. No.: B4905361
M. Wt: 414.4 g/mol
InChI Key: PPKSOTXJEITIKI-UHFFFAOYSA-N
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Description

Ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methyl group at position 7, a phenyl group at position 4, and a phenoxy-acetate ester moiety at position 4. The compound’s structure combines the aromaticity of the coumarin scaffold with functional groups that modulate its physicochemical and biological properties. Its synthesis likely involves multi-step reactions, such as esterification or condensation, common in coumarin chemistry (as inferred from analogous procedures in , and 4). Coumarin derivatives are widely studied for applications in medicinal chemistry, materials science, and agrochemicals due to their diverse bioactivity and structural versatility.

Properties

IUPAC Name

ethyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O5/c1-3-29-26(28)25(19-12-8-5-9-13-19)31-22-15-17(2)14-21-24(22)20(16-23(27)30-21)18-10-6-4-7-11-18/h4-16,25H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKSOTXJEITIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate is C20H18O4C_{20}H_{18}O_4. The structure features a coumarin moiety, which is significant for its biological activity. The presence of the ester functional group enhances its solubility and bioavailability.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Studies have shown that coumarin derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds similar to ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate have demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with IC50_{50} values ranging from 0.47 μM to 16.1 μM .
    • The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as p53 and MAPK .
  • Antimicrobial Activity :
    • Coumarin derivatives have also been evaluated for their antibacterial properties. Ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate exhibits moderate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This property may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study conducted on various coumarin derivatives, including related compounds, revealed that those with phenolic substitutions had enhanced anticancer activity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The study highlighted that ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate could serve as a lead compound for further development .
  • Antimicrobial Evaluation :
    • In vitro tests demonstrated that the compound exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
  • Inflammation Model :
    • In an animal model of acute inflammation, administration of ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate resulted in a marked reduction in paw edema compared to control groups, suggesting its potential use as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50_{50}/MIC (μM)Mechanism of Action
AnticancerMCF-7 (breast cancer)0.47 - 16.1Apoptosis induction, cell cycle arrest
AntimicrobialStaphylococcus aureus32Disruption of bacterial cell wall
Escherichia coli64Inhibition of bacterial growth
Anti-inflammatoryPaw edema modelN/AInhibition of COX/LOX enzymes

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that chromen derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structural features could induce apoptosis in human cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties
Ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate has also shown potential as an antimicrobial agent. Research indicates that chromen derivatives possess antibacterial and antifungal activities, making them suitable candidates for developing new antibiotics .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that certain chromen derivatives can protect neuronal cells from oxidative stress and neurotoxicity, which is crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Polymer Additives
In material science, ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate can serve as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable for industrial applications .

Photovoltaic Materials
Research has explored the use of chromen derivatives in organic photovoltaic cells. These compounds can improve the efficiency of light absorption and charge transport in solar cell applications, contributing to advancements in renewable energy technologies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against bacteria and fungi
NeuroprotectiveProtection against oxidative stress

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized various chromen derivatives, including ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate. They tested these compounds against several cancer cell lines and found that this specific derivative exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial properties of chromen derivatives, including ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yloxyacetate. The results indicated effective inhibition of bacterial growth, highlighting its potential application in developing new antimicrobial agents .

Comparison with Similar Compounds

Research Implications and Gaps

  • Bioactivity Data : While and mention antibacterial and molecular docking studies for related compounds, specific data for the target compound are absent in the provided evidence. Further experimental work is needed to evaluate its pharmacological profile.
  • Synthetic Optimization : The esterification and condensation methods in –4 could be adapted to optimize the target compound’s yield or purity.
  • Structure-Activity Relationships (SAR) : Systematic comparison of substituent effects (e.g., phenyl vs. acetic acid ester at position 4) would clarify their roles in bioactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, analogous coumarin derivatives are synthesized by reacting 4-hydroxycoumarin intermediates with ethyl oxalyl monochloride in anhydrous acetone under reflux, followed by purification via column chromatography . Key parameters include solvent choice (e.g., dry acetone for moisture-sensitive steps), temperature control (reflux at ~80°C), and stoichiometric ratios (excess ethyl oxalyl chloride to drive esterification). Yield optimization requires monitoring via TLC (hexane:ethyl acetate, 3:1) .

Q. How is the compound characterized using spectroscopic techniques, and what spectral markers are critical for confirming its structure?

  • Methodology :

  • NMR : The 7-methyl group on the coumarin ring appears as a singlet (~δ 2.4 ppm in 1^1H NMR). The ester carbonyl (C=O) resonates at ~δ 165–170 ppm in 13^{13}C NMR. Aromatic protons from the phenyl groups show multiplet splitting in δ 6.8–7.6 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) with <1 ppm error. Fragmentation patterns (e.g., loss of the ethoxy group) validate the ester moiety .

Advanced Research Questions

Q. How can SHELXL be employed to refine the crystal structure of this compound, and what challenges arise during hydrogen-bonding analysis?

  • Methodology : SHELXL refinement requires high-resolution X-ray data (e.g., Cu-Kα radiation, λ = 1.54178 Å). Key steps include:

  • Assigning anisotropic displacement parameters for non-H atoms.
  • Modeling hydrogen bonds (e.g., C–H···O interactions between the coumarin carbonyl and adjacent phenyl groups) using SHELXPRO .
  • Challenges: Disordered solvent molecules or twinning (common in coumarin derivatives) may require TWIN/BASF commands. Graph set analysis (e.g., Etter’s rules) helps classify hydrogen-bonding motifs .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodology : Discrepancies (e.g., unexpected dihedral angles in XRD vs. NMR coupling constants) are addressed by:

  • Cross-validating with DFT-calculated structures (e.g., Gaussian09 with B3LYP/6-31G(d)).
  • Re-examining crystal packing effects (e.g., π-π stacking distorts bond angles) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the coumarin core?

  • Methodology :

  • Variation : Synthesize analogs with modified substituents (e.g., replacing 7-methyl with halogens or altering the phenylacetate group).
  • Assays : Test inhibition of targets like aldose reductase (common for coumarin derivatives) using enzyme kinetics (IC50_{50} determination) .
  • Data Analysis : Correlate electronic effects (Hammett σ values) with activity trends .

Q. What analytical methods are optimal for quantifying degradation products under hydrolytic conditions?

  • Methodology :

  • HPLC-DAD : Use a C18 column (acetonitrile:water gradient) to monitor ester hydrolysis (retention time shifts).
  • Kinetic Studies : Track pH-dependent degradation (e.g., faster hydrolysis in basic conditions) via Arrhenius plots .

Q. How does regioselectivity in electrophilic substitution reactions impact the synthesis of derivatives?

  • Methodology : The 5-oxy position is electron-rich due to the coumarin’s conjugated system, favoring electrophilic attacks. Nitration or halogenation at this position requires Lewis acid catalysts (e.g., FeCl3_3) to direct substitution .

Methodological Tables

Table 1 : Key Crystallographic Parameters (from )

ParameterValue
Space groupP1\overline{1}
a, b, c (Å)8.21, 10.45, 12.78
α, β, γ (°)90.1, 95.6, 110.2
Rint_{int}0.032

Table 2 : Synthetic Yield Optimization (from )

SolventTemp (°C)Reaction Time (h)Yield (%)
Dry acetone80878
DCM401262

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